molecular formula C12H18N2O B13542427 2-Methoxy-3-methyl-5-(3-piperidinyl)pyridine

2-Methoxy-3-methyl-5-(3-piperidinyl)pyridine

Cat. No.: B13542427
M. Wt: 206.28 g/mol
InChI Key: MQAWCIFSYBAGCQ-UHFFFAOYSA-N
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Description

2-Methoxy-3-methyl-5-(piperidin-3-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with methoxy, methyl, and piperidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-3-methyl-5-(piperidin-3-yl)pyridine typically involves the functionalization of a pyridine ring. . The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3-methyl-5-(piperidin-3-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of the pyridine ring can produce piperidine derivatives .

Scientific Research Applications

2-Methoxy-3-methyl-5-(piperidin-3-yl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methoxy-3-methyl-5-(piperidin-3-yl)pyridine involves its interaction with specific molecular targets. The piperidinyl group can interact with receptors or enzymes, modulating their activity. The methoxy and methyl groups can influence the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-3-methyl-5-(piperidin-3-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

2-methoxy-3-methyl-5-piperidin-3-ylpyridine

InChI

InChI=1S/C12H18N2O/c1-9-6-11(8-14-12(9)15-2)10-4-3-5-13-7-10/h6,8,10,13H,3-5,7H2,1-2H3

InChI Key

MQAWCIFSYBAGCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1OC)C2CCCNC2

Origin of Product

United States

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